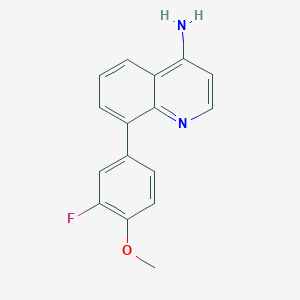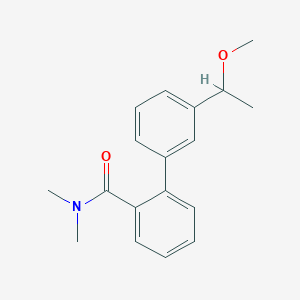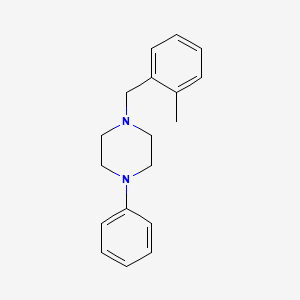![molecular formula C22H31N3O3 B5678534 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5678534.png)
2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride, also known as BMA-155, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMA-155 is a spirocyclic compound that belongs to the class of diazaspiro compounds. This compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride is not fully understood. However, it is believed that 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride exerts its therapeutic effects by targeting multiple signaling pathways involved in the pathogenesis of various diseases. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride also modulates the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been shown to have various biochemical and physiological effects. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride inhibits the proliferation of cancer cells and induces apoptosis. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride also has neuroprotective effects and improves cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride in lab experiments are its high purity and potency. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been synthesized using an optimized method that yields high purity and potency. The limitations of using 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride in lab experiments are its limited solubility and stability. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride is not very soluble in water, which can limit its use in certain experiments. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride is also relatively unstable and requires careful handling and storage.
Direcciones Futuras
1. Investigate the potential of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride as a therapeutic agent for other diseases, such as multiple sclerosis and Huntington's disease.
2. Develop more efficient synthesis methods for 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride to improve yield and purity.
3. Investigate the pharmacokinetics and pharmacodynamics of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride in animal models and humans.
4. Conduct clinical trials to evaluate the safety and efficacy of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride in humans.
5. Investigate the mechanism of action of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride to better understand its therapeutic effects.
6. Develop new formulations of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride to improve solubility and stability.
7. Investigate the potential of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride as a combination therapy with other drugs.
8. Investigate the potential of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride as a diagnostic tool for certain diseases.
Métodos De Síntesis
The synthesis of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride involves a multi-step process that includes the reaction of morpholine with 2-bromoacetylbenzene, followed by the reaction of the resulting intermediate with 2,9-diazaspiro[5.5]undecan-3-one. The final product is obtained by the reaction of the intermediate with hydrochloric acid. The synthesis of 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been optimized to achieve high yield and purity.
Aplicaciones Científicas De Investigación
2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-benzyl-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride has also shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-benzyl-9-(2-morpholin-3-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-20-6-7-22(17-25(20)15-18-4-2-1-3-5-18)8-11-24(12-9-22)21(27)14-19-16-28-13-10-23-19/h1-5,19,23H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQPQJNBPIENSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CC3COCCN3)CN(C1=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-9-(morpholin-3-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-2-thienyl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5678455.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5678461.png)
![N-(sec-butyl)-3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5678465.png)

![(1S*,5R*)-3-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5678474.png)

![[(3aS*,9bS*)-2-(2-chloro-6-fluorobenzyl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5678497.png)


![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5678522.png)
![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B5678526.png)
![(1S*,5R*)-3-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5678528.png)
![8-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678537.png)
![4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-(4-methoxyphenyl)-3-methyl-2-piperazinone](/img/structure/B5678538.png)